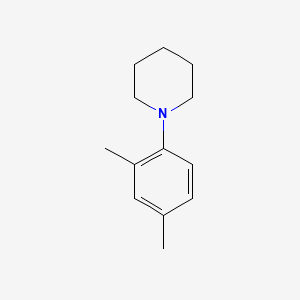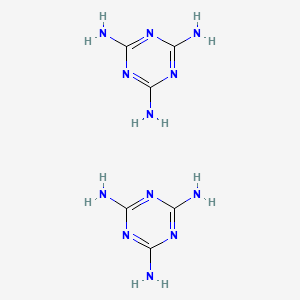
1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Triazine-2,4,6-triamine, commonly known as melamine, is an organic compound with the formula C₃H₆N₆. It is a white crystalline solid that is slightly soluble in water. Melamine is widely used in the production of melamine resins, which are known for their durability and heat resistance. These resins are used in a variety of applications, including laminates, adhesives, and coatings .
Méthodes De Préparation
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods:
Trimerization of Cyanamide: This method involves the trimerization of cyanamide (H₂NCN) under heat and pressure to form melamine.
Reaction with Urea: Another common method is the reaction of urea with ammonia at high temperatures, which produces melamine and carbon dioxide as by-products.
Industrial Production: Industrially, melamine is produced by heating urea in the presence of catalysts.
Analyse Des Réactions Chimiques
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions:
Condensation Reactions: Melamine reacts with formaldehyde to form melamine-formaldehyde resins, which are widely used in the production of laminates and adhesives.
Substitution Reactions: It can undergo substitution reactions with halogens, leading to the formation of halogenated derivatives.
Oxidation and Reduction: Melamine can be oxidized to form cyanuric acid, and it can also be reduced under certain conditions.
Applications De Recherche Scientifique
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its ability to form strong hydrogen bonds and its reactivity with formaldehyde. In the formation of melamine-formaldehyde resins, melamine reacts with formaldehyde to form a network of cross-linked polymers, which gives the resins their characteristic durability and heat resistance . Additionally, melamine’s high nitrogen content makes it useful in the production of flame retardants, as it releases nitrogen gas when burned, which helps to extinguish flames .
Comparaison Avec Des Composés Similaires
1,3,5-Triazine-2,4,6-triamine is unique among similar compounds due to its high nitrogen content and its ability to form durable resins. Similar compounds include:
Cyanuric Acid: This compound is structurally similar to melamine but contains hydroxyl groups instead of amino groups.
Cyanuric Chloride: This compound contains chlorine atoms and is used as an intermediate in the synthesis of herbicides and dyes.
Guanamine: Similar to melamine, guanamine contains amino groups and is used in the production of resins and adhesives.
Propriétés
Formule moléculaire |
C6H12N12 |
|---|---|
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/2C3H6N6/c2*4-1-7-2(5)9-3(6)8-1/h2*(H6,4,5,6,7,8,9) |
Clé InChI |
HCITUYXHCZGFEO-UHFFFAOYSA-N |
SMILES canonique |
C1(=NC(=NC(=N1)N)N)N.C1(=NC(=NC(=N1)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


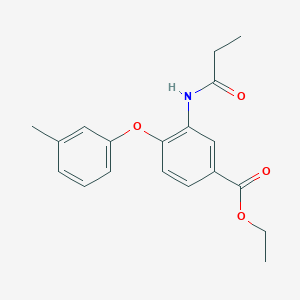
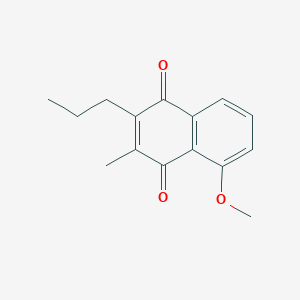
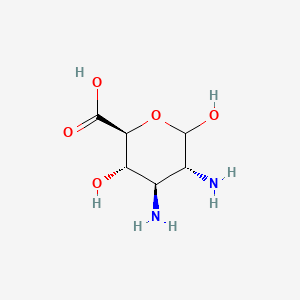
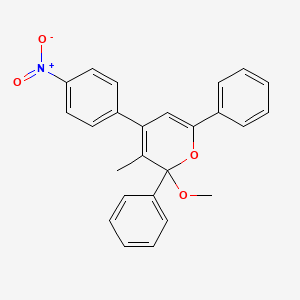
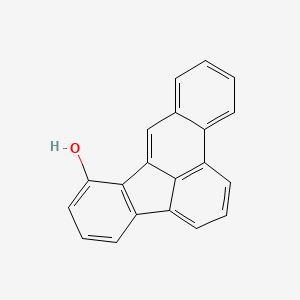
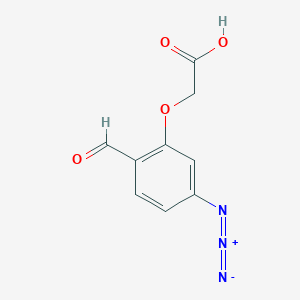
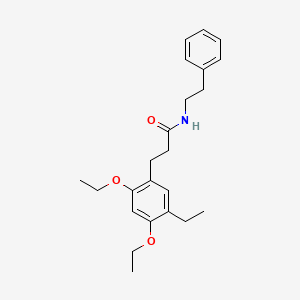
![2-Methyl-3-[(4-methylphenyl)sulfanyl]but-3-en-2-ol](/img/structure/B14427467.png)
![Pyrimidine, 2,4-dimethoxy-5-[(trimethylsilyl)ethynyl]-](/img/structure/B14427469.png)
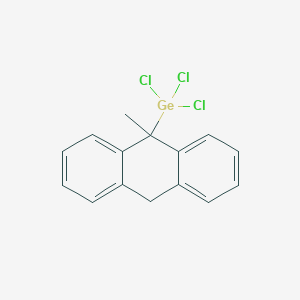

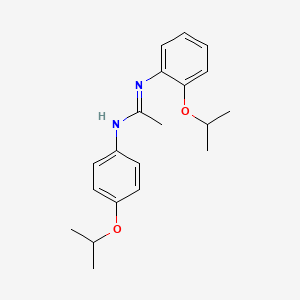
![8-Chloro-3-methyl-3,6-dihydro-9H-imidazo[4,5-f]quinolin-9-one](/img/structure/B14427495.png)
